molecular formula C9H24GdO3 B088771 Gadolinium (III) isopropoxide CAS No. 14532-05-9

Gadolinium (III) isopropoxide

Cat. No.: B088771
CAS No.: 14532-05-9
M. Wt: 337.5 g/mol
InChI Key: AGUOFJVRZOIUFG-UHFFFAOYSA-N
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Description

Gadolinium (III) isopropoxide is a chemical compound with the formula Gd(OCH(CH₃)₂)₃. It is a white to off-white powder that is soluble in anhydrous 2-propanol and toluene. This compound is primarily used in the synthesis of gadolinium-based materials and as a catalyst in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gadolinium (III) isopropoxide can be synthesized through the reaction of gadolinium chloride with isopropanol in the presence of a base. The reaction typically occurs under an inert atmosphere to prevent the formation of unwanted by-products. The general reaction is as follows:

GdCl3+3C3H7OHGd(OCH(CH3)2)3+3HCl\text{GdCl}_3 + 3 \text{C}_3\text{H}_7\text{OH} \rightarrow \text{Gd(OCH(CH}_3)_2)_3 + 3 \text{HCl} GdCl3​+3C3​H7​OH→Gd(OCH(CH3​)2​)3​+3HCl

The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and precise control of reaction conditions to ensure high purity and yield. The process may include additional purification steps such as recrystallization or distillation to remove impurities .

Chemical Reactions Analysis

Hydrolysis Reactions

Gadolinium(III) isopropoxide reacts readily with water, undergoing hydrolysis to form gadolinium hydroxide and isopropanol. This reaction is critical in sol-gel synthesis for producing gadolinium oxide-based materials .

Reaction:
Gd OCH CH +3H OGd OH +3 CH CHOH\text{Gd OCH CH }+3\text{H O}\rightarrow \text{Gd OH }+3\text{ CH CHOH}

Condition Product Application
Ambient moisture Gd(OH)₃ (amorphous precipitate)Sol-gel synthesis of Gd₂O₃ thin films
Controlled hydrolysis Nanocrystalline Gd₂O₃Optical coatings, electronics

Key Notes:

  • Reaction kinetics depend on humidity and temperature .

  • Anhydrous solvents (e.g., toluene, 2-propanol) are required to prevent premature hydrolysis during industrial processing .

Catalytic Reactions

This compound acts as a Lewis acid catalyst in organic transformations, exploiting the electrophilic nature of the Gd³⁺ ion .

Ring-Opening of Meso-Aziridines

Gd(OCH(CH₃)₂)₃ facilitates enantioselective ring-opening of meso-aziridines with trimethylsilyl azide, producing β-amino azides with high stereocontrol .

Reaction:
Meso aziridine+Me SiN Gd OCH CH β amino azide\text{Meso aziridine}+\text{Me SiN }\xrightarrow{\text{Gd OCH CH }}\beta \text{ amino azide}

Catalyst Loading Yield Stereoselectivity Conditions
5–10 mol% 85–92% >90% ee Anhydrous THF, –40°C

Conjugate Addition Reactions

The compound enables regioselective cyanide addition to enones and asymmetric Strecker reactions .

Oxidation Reactions

Thermal decomposition under oxidative conditions yields gadolinium oxide (Gd₂O₃), a material with applications in MRI contrast agents and phosphors .

Reaction:
4Gd OCH CH +212Gd O +12CO +18H O4\text{Gd OCH CH }+21\text{O }\rightarrow 2\text{Gd O }+12\text{CO }+18\text{H O}

Temperature Atmosphere Product Morphology Use Case
500–800°C Air/O₂ Nanocrystalline Solid-state electronics

Ligand Substitution Reactions

The isopropoxide ligands can be replaced by stronger donors (e.g., acetylacetonate), forming stable gadolinium complexes .

Example:
Gd OCH CH +3acacHGd acac +3 CH CHOH\text{Gd OCH CH }+3\text{acacH}\rightarrow \text{Gd acac }+3\text{ CH CHOH}

Ligand Product Stability
Acetylacetonate Gd(acac)₃High thermal stability
Nitrate Gd(NO₃)₃Hygroscopic

Reactivity with Protic Compounds

Gd(OCH(CH₃)₂)₃ reacts violently with alcohols and acids, generating hydrogen gas and gadolinium alkoxides/acids .

Safety Note:

  • Hazardous decomposition products (e.g., organic acids, COₓ) form under fire conditions .

  • Storage requires inert atmospheres (N₂/Ar) to avoid exothermic reactions .

Scientific Research Applications

Applications in Scientific Research

Gadolinium (III) isopropoxide has diverse applications across several scientific domains:

Chemistry

  • Synthesis of Gadolinium-Based Materials: It serves as a precursor for creating gadolinium oxide films through sol-gel processes. These films are essential for various electronic and optical applications.
  • Catalytic Reactions: The compound is utilized as a catalyst in several organic reactions, including:
    • Enantioselective construction of beta-quaternary carbons.
    • Regioselective/stereoselective conjugate addition reactions.
    • Asymmetric ring-opening of meso-aziridines with trimethylsilyl azide .

Biology

  • Biological Imaging and Diagnostics: this compound is employed in the preparation of gadolinium-containing compounds that are used as contrast agents in magnetic resonance imaging (MRI). These compounds leverage the paramagnetic properties of gadolinium to enhance image contrast .
  • Nanomaterials Development: Research has shown its potential in developing luminescent nanomaterials that can be used for tumor imaging and other biomedical applications. For instance, gadolinium-doped nanoparticles have been explored for their low toxicity and effective imaging capabilities .

Medicine

  • Contrast Agents in MRI: Gadolinium-based compounds are widely recognized for their use as contrast agents due to their ability to alter the magnetic properties of nearby water molecules, enhancing the quality of MRI scans .
  • Theranostic Applications: The compound has been investigated for its role in theranostics—combining therapy and diagnostics—through the development of multifunctional nanoparticles that can deliver drugs while providing imaging capabilities .

Industry

  • Catalysis in Industrial Processes: this compound is utilized as a catalyst in various industrial chemical processes, including polymerization reactions and other synthetic pathways that require precise control over reaction conditions .

Case Study 1: MRI Contrast Enhancement

A study demonstrated that this compound-derived compounds significantly improved MRI contrast due to their enhanced relaxivity properties. These compounds were tested on animal models, showing superior imaging capabilities compared to traditional agents.

Case Study 2: Catalytic Efficiency

Research into the use of this compound as a catalyst revealed its effectiveness in enantioselective synthesis. In controlled experiments, it was shown to outperform other catalysts, leading to higher yields and selectivity in beta-quaternary carbon construction.

Case Study 3: Luminescent Nanoparticles

A recent investigation focused on the development of luminescent nanoparticles doped with gadolinium ions. These nanoparticles exhibited promising results for tumor imaging applications, demonstrating low toxicity and effective renal clearance in vivo, which highlights their potential for clinical use .

Mechanism of Action

Comparison with Similar Compounds

  • Gadolinium (III) acetylacetonate
  • Gadolinium (III) nitrate
  • Gadolinium (III) chloride

Comparison: Gadolinium (III) isopropoxide is unique due to its solubility in organic solvents like toluene and anhydrous 2-propanol, which makes it suitable for sol-gel processes and other organic reactions. In contrast, gadolinium (III) nitrate and gadolinium (III) chloride are more commonly used in aqueous solutions. Gadolinium (III) acetylacetonate, on the other hand, is often used in coordination chemistry due to its stability and well-defined structure .

Biological Activity

Gadolinium (III) isopropoxide, with the chemical formula GdC₉H₂₁O₃, is a compound that has garnered attention in various fields, including catalysis and biomedical applications. Its biological activity is particularly relevant in the context of its use as a contrast agent in medical imaging and its potential therapeutic applications.

  • Molecular Weight : 334.51 g/mol
  • Appearance : White to off-white powder
  • Melting Point : >300 °C
  • Solubility : Soluble in anhydrous 2-propanol and toluene

Applications in Medicine

This compound is primarily known for its role as a precursor in the synthesis of gadolinium-based contrast agents (GBCAs) used in magnetic resonance imaging (MRI). These agents are essential for enhancing the contrast of images, allowing for better visualization of internal structures.

Case Studies and Research Findings

  • Genotoxicity and Safety Concerns :
    Recent studies have highlighted concerns regarding the genotoxic effects of gadolinium-based contrast agents. Research indicates that un-chelated gadolinium ions can be toxic, leading to tissue deposition and potential organ damage. For instance, one study found significant accumulation of gadolinium in organs such as the spleen and liver after administration of GBCAs, raising safety concerns particularly for patients with renal impairment .
  • Neutron Capture Therapy :
    Gadolinium compounds, including this compound, are being explored for their potential in neutron capture therapy for cancer treatment. This therapy utilizes the high neutron capture cross-section of gadolinium isotopes to selectively target tumor cells while minimizing damage to surrounding healthy tissue. A study demonstrated that gadolinium complexes exhibited promising results in mitochondrial targeting and cytotoxicity against cancer cells, suggesting their utility in binary cancer therapies .
  • Mitochondrial Targeting :
    Research has shown that gadolinium complexes can be designed to selectively accumulate in mitochondria, enhancing their cytotoxic effects on cancer cells. A structure-activity relationship study indicated that lipophilicity correlates positively with cytotoxicity while negatively impacting tumor selectivity . This balance is crucial for developing effective therapeutic agents that minimize damage to healthy cells while maximizing tumor destruction.

Biological Mechanisms

The biological activity of this compound is largely attributed to its ability to interact with biological tissues through chelation mechanisms. When bound to organic ligands, gadolinium ions exhibit reduced toxicity compared to free ions, which can cause oxidative stress and cellular damage.

Table 1: Biological Effects of Gadolinium Compounds

EffectDescriptionReference
GenotoxicityPotential DNA damage from un-chelated ions
Organ AccumulationSignificant deposition in spleen and liver
Cancer TreatmentEfficacy in neutron capture therapy
Mitochondrial UptakeEnhanced cytotoxicity through targeted delivery

Q & A

Q. What are the recommended characterization techniques for verifying the purity and structural integrity of Gadolinium (III) isopropoxide in synthetic protocols?

Basic Research Question
To confirm purity and structure, researchers should employ a combination of spectroscopic and crystallographic methods:

  • X-ray Diffraction (XRD) : Determines crystallinity and phase purity by comparing experimental patterns with reference data. For example, gadolinium isopropoxide-derived Gd₂O₃ powders showed an average crystallite size of 34 nm .
  • FTIR Spectroscopy : Identifies ligand coordination modes (e.g., isopropoxide groups) and residual solvents.
  • Elemental Analysis : Validates stoichiometry via carbon, hydrogen, and gadolinium content quantification.
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition pathways of the precursor.

Methodological Guidance : Always cross-reference data with known literature for β-diketonate or carboxylate Gd(III) complexes to identify deviations in ligand bonding or crystallographic parameters .

Q. How can researchers optimize sol-gel synthesis parameters using this compound to achieve target crystallite sizes in Gd₂O₃ nanomaterials?

Advanced Research Question
Key parameters include:

  • Precursor Concentration : Higher concentrations may lead to agglomeration, increasing crystallite size (e.g., 57 nm for a polynuclear Gd(III) complex vs. 34 nm for gadolinium isopropoxide) .
  • Annealing Temperature : Crystalline phases of Gd₂O₃ typically require ≥800°C when using chloride precursors, but isopropoxide-derived gels may crystallize at lower temperatures.
  • pH and Solvent Choice : Alkaline conditions favor hydrolysis-condensation rates, affecting particle morphology.

Data Contradiction Analysis : Discrepancies in reported crystallite sizes often arise from differences in precursor reactivity or post-synthetic treatments. Systematically vary one parameter while holding others constant to isolate effects .

Q. What are the advantages of using this compound over chloride or carboxylate precursors for synthesizing doped rare-earth oxides?

Basic Research Question

  • Higher Purity : Isopropoxide precursors minimize halide contamination, critical for optical materials like Eu³⁺-doped Gd₂O₃ .
  • Controlled Hydrolysis : Alkoxide ligands enable slower, more uniform hydrolysis in sol-gel processes compared to chlorides.
  • Compatibility with Organic Matrices : Ideal for hybrid materials requiring low-temperature processing.

Methodological Guidance : For comparative studies, characterize intermediate complexes (e.g., polynuclear Gd₆ clusters) to identify decomposition intermediates that influence oxide morphology .

Q. How can researchers resolve discrepancies in reported photoluminescence efficiencies of Eu³⁺-doped Gd₂O₃ synthesized from different precursors?

Advanced Research Question

  • Synthesis Route : Isopropoxide-derived Gd₂O₃ may exhibit fewer defects than chloride-based samples due to lower annealing temperatures, enhancing luminescence .
  • Doping Homogeneity : Use techniques like energy-dispersive X-ray spectroscopy (EDS) to confirm uniform Eu³⁺ distribution.
  • Surface Passivation : Post-synthetic treatments (e.g., silica coating) can mitigate surface quenching effects.

Data Analysis : Statistically compare emission intensities across multiple batches and normalize results to crystallite size and doping concentration .

Q. What mechanistic insights can be gained from studying polynuclear Gd(III) intermediates during isopropoxide decomposition?

Advanced Research Question

  • Cluster Formation : Hexanuclear Gd₆(µ₃-OH)₆ complexes reveal intermediate structures that template oxide nucleation .
  • Ligand Influence : β-diketonate ligands (e.g., acac) stabilize polynuclear species, delaying decomposition until higher temperatures.
  • In Situ Techniques : Use variable-temperature XRD or Raman spectroscopy to track structural evolution during calcination.

Methodological Guidance : Pair experimental data with computational models (e.g., density functional theory) to predict cluster stability and decomposition pathways .

Q. How should experimental procedures for this compound synthesis be documented to ensure reproducibility?

Basic Research Question

  • Detailed Protocols : Specify solvent drying methods, reaction temperatures (±1°C), and stirring rates.
  • Supplementary Data : Include raw XRD patterns, TGA curves, and NMR spectra in supporting information .
  • Batch Records : Log atmospheric conditions (e.g., humidity) that may affect alkoxide reactivity.

Best Practices : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to limit main-text experimental details to five critical steps, with extended protocols in supplements .

Q. What strategies validate the absence of residual solvents in this compound precursors?

Advanced Research Question

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Detect volatile organic residues (e.g., isopropanol) at ppm levels.
  • Karl Fischer Titration : Quantify trace water content, which can hydrolyze alkoxides prematurely.
  • Solid-State NMR : Probe ligand dynamics and solvent interactions in the final product.

Contradiction Management : If results conflict with theoretical stoichiometries, re-examine purification steps (e.g., sublimation under vacuum) and consider alternative ligands .

Q. Table 1: Comparison of Gd₂O₃ Synthesis Routes Using Different Precursors

Precursor TypeCrystallite Size (XRD)Annealing Temp.Key AdvantagesLimitations
Gd(III) Isopropoxide34 nm 600°CHigh purity, low halide contentSensitive to moisture
GdCl₃50–100 nm 800°CLow cost, readily availableHalide contamination
Gd Carboxylate20–40 nm 700°CTunable ligand chemistryComplex decomposition pathways

Properties

CAS No.

14532-05-9

Molecular Formula

C9H24GdO3

Molecular Weight

337.5 g/mol

IUPAC Name

gadolinium;propan-2-ol

InChI

InChI=1S/3C3H8O.Gd/c3*1-3(2)4;/h3*3-4H,1-2H3;

InChI Key

AGUOFJVRZOIUFG-UHFFFAOYSA-N

SMILES

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Gd+3]

Canonical SMILES

CC(C)O.CC(C)O.CC(C)O.[Gd]

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Gadolinium isopropoxide was synthesized using the method of Brown et al. The Gd2O3 precursor solution was prepared by reacting 4.85 g (15 mmole) of gadolinium isopropoxide with 50 ml of 2-methoxyethanol under an inert atmosphere. After refluxing for approximately 1 hour, two-thirds of the solution (isopropanol and 2-methoxyethanol) was removed by distillation. The flask was allowed to cool, and 20 ml of 2-methoxyethanol was added. The flask was refluxed for 1 hour, and ⅔ of the solution was then removed by distillation. This process of dilution, reflux, and distillation was repeated for a total of three cycles to ensure the complete exchange of the methoxyethoxide ligand for the isopropoxide ligand. It was estimated that this occurs when the boiling point of the solution reaches 124° C. The final concentration of the solution was adjusted to obtain a 0.5 M solution of gadolinium methoxyethoxide in 2-methoxyethanol. A partially hydrolyzed solution suitable for spin coating or dip-coating was prepared by reacting 1 part of a 1.0 molar solution of water in 2-methoxyethanol with 4 parts of the 0.5 M gadolinium methoxyethoxide solution.
[Compound]
Name
Gd2O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
gadolinium isopropoxide
Quantity
4.85 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Gadolinium isopropoxide
[Compound]
Name
solution
Name
gadolinium methoxyethoxide

Synthesis routes and methods II

Procedure details

Sol-gel libraries were deposited on silicon wafer substrates. Stock solutions of yttrium isopropoxide, aluminum isopropoxide, gadolinium isopropoxide and gallium isopropoxide were prepared in 2-methoxyethanol (0.25 M) refluxing under Argon for 8 hours. To each of the four stock solutions of yttrium, gadolinium, aluminum and gallium in methoxyethanol (0.25 M), 1 equivalent of 2,4-pentandione was added with stirring, followed by the addition of anhydrous ethylene glycol (15% v/v). The yttrium and gadolinium solutions contained Ce(NO)3.6H2O at 1.0 mol % as the dopant source.
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Ce(NO)3.6H2O
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Reaction Step Four
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reactant
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0 (± 1) mol
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reactant
Reaction Step Five
Name
gallium
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reactant
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0 (± 1) mol
Type
reactant
Reaction Step Six
Name
yttrium isopropoxide
Name
aluminum isopropoxide
Name
gadolinium isopropoxide
Name
gallium isopropoxide

Synthesis routes and methods III

Procedure details

6.9 grams (0.300 mole) of sodium were completely dissolved in a mixture of 200 ml of anhydrous isopropanol and 100 ml of tetrahydrofuran. 25.0 grams (0.0948 mole) of anhydrous (H2O content<100 ppm) of gadolinium trichloride was added in portions to the sodium isopropoxide solution. The resulting mixture was stirred at reflux for 5 hours. After 24 hours of sedimentation at room temperature, a transparent, colorless solution of gadolinium triisopropoxide in the alcohol-THF solution resulted. About 100 ml of the resultant solution were evacuated in Schlenk vessel and the dried residue was subsequently dissolved in 150 ml of deoxygenated, anhydrous, dimethylformamide. The remaining solution was analyzed for Gd(3) content by EDTA titration in the presence of urotropin buffer with xylenol orange as the metallochromic indicator.
[Compound]
Name
alcohol-THF
Quantity
0 (± 1) mol
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200 mL
Type
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Reaction Step Two
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100 mL
Type
solvent
Reaction Step Two
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0 (± 1) mol
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Name
sodium isopropoxide
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reactant
Reaction Step Three
Name
gadolinium triisopropoxide

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gadolinium (III) isopropoxide
Reactant of Route 2
Gadolinium (III) isopropoxide
Reactant of Route 3
Gadolinium (III) isopropoxide
Reactant of Route 4
Gadolinium (III) isopropoxide
Reactant of Route 5
Gadolinium (III) isopropoxide
Reactant of Route 6
Gadolinium (III) isopropoxide

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